molecular formula C16H16N2O5S B4168526 N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B4168526
M. Wt: 348.4 g/mol
InChI Key: ZDEXBXDFCUGRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a biological tool. It is a sulfonyl amide compound that has been synthesized using various methods.

Mechanism of Action

N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide inhibits the activity of enzymes by binding to the active site of the enzyme, preventing the substrate from binding. This results in the inhibition of the enzyme's activity and the downstream physiological processes that rely on the enzyme's activity.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and CO2 transport in the body. N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has also been found to inhibit the activity of other enzymes, such as histone deacetylases, which play a role in gene expression. Additionally, N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide in lab experiments has several advantages. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is also stable and can be easily synthesized in large quantities. However, N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has limitations in terms of its specificity for certain enzymes and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide in scientific research. N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide can be used as a tool to study the role of specific enzymes in various physiological processes. It can also be used in the development of new drugs that target specific enzymes. Additionally, N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide can be modified to increase its specificity for certain enzymes and reduce its potential toxicity. Overall, N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has the potential to be a valuable tool in scientific research and drug development.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been found to have potential use in scientific research as a biological tool. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has also been used as a fluorescent probe to study the binding of proteins to DNA. Additionally, N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been used in the development of new drugs that target specific enzymes.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11-3-6-14(7-4-11)24(22,23)10-16(19)17-15-8-5-13(18(20)21)9-12(15)2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEXBXDFCUGRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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